Cas no 77123-60-5 (3-ethynyl-4-fluoro-aniline)
3-ethynyl-4-fluoro-aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethynyl-4-fluoroaniline
- 2-FLUORO-5-AMINOBENZONITRILE
- Benzenamine, 3-ethynyl-4-fluoro- (9CI)
- 3-CYANO-4-FLUORO-ANILINE
- 3-ethynyl-4-fluoroBenzenamine
- 5-AMINO-2-FLUOROBENZONITRILE
- 3-Ethynyl-4-fluoro-aniline
- HWMVCSBQJWRQNF-UHFFFAOYSA-N
- RP01053
- AB0026657
- Y9891
- W8375
- ST24022869
- J-516694
- AKOS006291572
- AC-14014
- EN300-2978025
- J-512442
- MFCD09029299
- SY104916
- FT-0660391
- SCHEMBL641650
- 77123-60-5
- DTXSID30506904
- GS-4117
- A865357
- 3-ETHYNYL-4-FLUOROANILINE;2-FLUORO-5-AMINOBENZONITRILE;Benzenamine, 3-ethynyl-4-fluoro- (9CI)
- AMY14041
- 3-ethynyl-4-fluoro-aniline
-
- MDL: MFCD09029299
- Inchi: 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2
- InChI Key: HWMVCSBQJWRQNF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C#C)N
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048427358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.6
Experimental Properties
- Density: 1.16
- Melting Point: 92-96 °C(lit.)
- Boiling Point: 247 ºC
- Flash Point: 114 ºC
- PSA: 26.02000
- LogP: 1.97040
3-ethynyl-4-fluoro-aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD216428)
3-ethynyl-4-fluoro-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079211-250mg |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 250mg |
£55.00 | 2021-06-30 | |
| Fluorochem | 079211-1g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 1g |
£239.00 | 2022-03-01 | |
| Fluorochem | 079211-5g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 5g |
£874.00 | 2022-03-01 | |
| Fluorochem | 079211-10g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 10g |
£583.00 | 2021-06-30 | |
| Chemenu | CM221095-1g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 1g |
$128 | 2021-06-16 | |
| Chemenu | CM221095-5g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 5g |
$437 | 2021-06-16 | |
| Chemenu | CM221095-10g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 10g |
$666 | 2021-06-16 | |
| Chemenu | CM221095-25g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 95% | 25g |
$1173 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896729-5g |
3-Ethynyl-4-fluoroaniline |
77123-60-5 | 97% | 5g |
¥2,570.40 | 2022-01-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC207-100mg |
3-ethynyl-4-fluoro-aniline |
77123-60-5 | 97% | 100mg |
195CNY | 2021-05-08 |
3-ethynyl-4-fluoro-aniline Suppliers
3-ethynyl-4-fluoro-aniline Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-ethynyl-4-fluoro-aniline
3-Ethynyl-4-Fluoroaniline: A Versatile Building Block in Pharmaceutical and Chemical Research
3-Ethynyl-4-fluoroaniline (CAS No. 77123-60-5) is a versatile compound that has garnered significant attention in the fields of pharmaceutical and chemical research due to its unique structural features and potential applications. This aromatic amine, characterized by the presence of a fluoro substituent and an ethynyl group, offers a wide range of possibilities for synthetic transformations and biological activity studies.
The fluoro substituent in 3-ethynyl-4-fluoroaniline is particularly noteworthy due to its ability to modulate the electronic properties of the molecule. Fluorine, being highly electronegative, can significantly influence the reactivity and stability of the compound. This property makes 3-ethynyl-4-fluoroaniline an attractive starting material for the synthesis of various functionalized derivatives, which can be used in the development of new drugs and materials.
The ethynyl group, on the other hand, provides a reactive site for further functionalization. The triple bond in the ethynyl group can undergo a variety of reactions, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydrofunctionalizations. These reactions enable the synthesis of complex molecules with diverse functionalities, making 3-ethynyl-4-fluoroaniline a valuable intermediate in organic synthesis.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry. Fluorine atoms can improve the pharmacokinetic properties of drugs by enhancing their lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, studies have shown that the introduction of fluorine into aromatic rings can significantly enhance the potency and selectivity of drug candidates. This makes 3-ethynyl-4-fluoroaniline an ideal building block for the design and synthesis of novel therapeutic agents.
Beyond its applications in drug discovery, 3-ethynyl-4-fluoroaniline has also found use in materials science. The combination of the fluoro substituent and ethynyl group can lead to the formation of materials with unique electronic and optical properties. For example, researchers have explored the use of fluorinated arylacetylenes in the development of organic semiconductors and luminescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.
The synthetic accessibility of 3-ethynyl-4-fluoroaniline has been well-documented in the literature. Various methods have been developed to synthesize this compound efficiently and selectively. One common approach involves the reaction of 4-fluorophenylacetylene with ammonia or an amine derivative under appropriate conditions. Another method involves the palladium-catalyzed coupling of 4-fluorophenylacetylene with an amine or amide precursor. These synthetic routes provide researchers with flexible options for preparing 3-ethynyl-4-fluoroaniline on both small and large scales.
The biological activity of fluorinated aromatic amines has been extensively studied in recent years. Compounds like 3-ethynyl-4-fluoroaniline have shown promise as inhibitors of various enzymes and receptors involved in disease pathways. For example, some derivatives have exhibited potent inhibitory activity against kinases, which are key targets in cancer therapy. Additionally, fluorinated aromatic amines have been investigated for their potential as anti-inflammatory agents and antiviral compounds.
In conclusion, 3-Ethynyl-4-fluoroaniline (CAS No. 77123-60-5) is a highly versatile compound with significant potential in both pharmaceutical and chemical research. Its unique combination of fluoro and ethynyl substituents makes it an ideal building block for the synthesis of complex molecules with diverse functionalities. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in modern scientific endeavors.
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